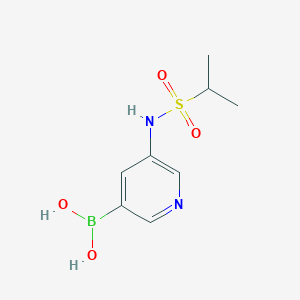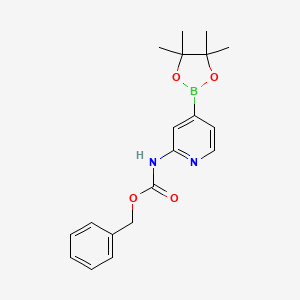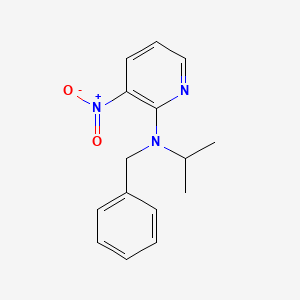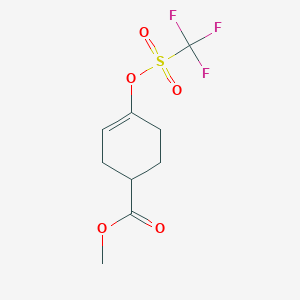
3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine
Übersicht
Beschreibung
“3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine” is a chemical compound with the CAS Number: 1012879-76-3. It has a linear formula of C15H16N4 . The compound is also known as IQPA.
Molecular Structure Analysis
The InChI code for “3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine” is1S/C15H16N4/c1-10(2)14-9-15(16)19(18-14)12-5-6-13-11(8-12)4-3-7-17-13/h3-10H,16H2,1-2H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The molecular weight of “3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine” is 252.32 . Unfortunately, other physical and chemical properties are not specified in the available data.Wissenschaftliche Forschungsanwendungen
Green Chemistry in Synthesis
- Regioselective Synthesis : The compound has been used in green and efficient synthesis methods, particularly in the regioselective synthesis of novel pyrimidines and pyrazol-amines. This process highlights the benefits of short reaction times, high yields, and environmentally friendly techniques (Poomathi et al., 2015).
Photoluminescence and Molecular Complexes
- Study of Photoluminescence : Research has explored the photoluminescence properties of molecular complexes involving derivatives of this compound, indicating potential applications in materials science (Burlov et al., 2016).
Catalysis and Polymerization
- Catalysis in Polymerization : Studies have shown the use of quinoline-pyrazole derivatives in catalyzing ring-opening polymerizations, which could have implications in polymer chemistry and materials engineering (Qiao et al., 2011).
Antimicrobial and Antimalarial Research
- Potential Antimicrobial Agents : Derivatives of the compound have been synthesized and tested for antimicrobial activities, indicating its potential as a basis for developing new antimicrobial drugs (Holla et al., 2006).
- Antimalarial Properties : Research on novel quinoline-pyrazolopyridine derivatives suggests potential applications in antimalarial treatments (Saini et al., 2016).
Neurological and Cancer Research
- Inhibitors in Neurodegenerative Disorders and Cancer : Certain derivatives have shown inhibition of casein kinase, suggesting their potential in developing treatments for neurodegenerative disorders and cancer (Karthikeyan et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-propan-2-yl-2-quinolin-6-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-10(2)14-9-15(16)19(18-14)12-5-6-13-11(8-12)4-3-7-17-13/h3-10H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUAVOBFNFAZIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)N)C2=CC3=C(C=C2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-isopropyl-1-(quinolin-6-yl)-1H-pyrazol-5-amine | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

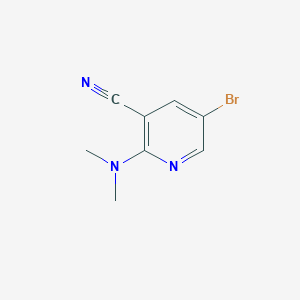
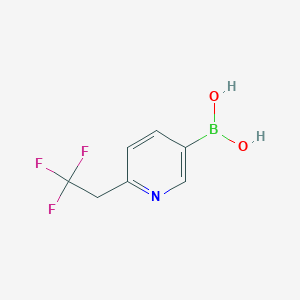
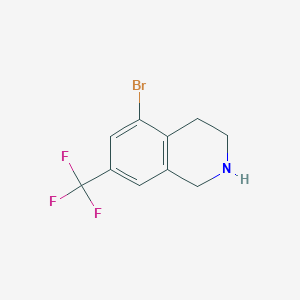
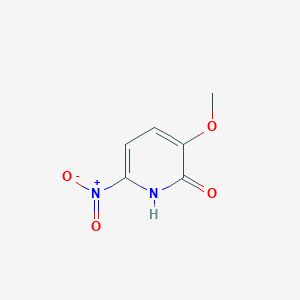
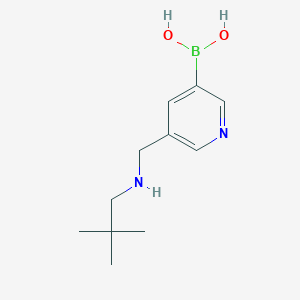
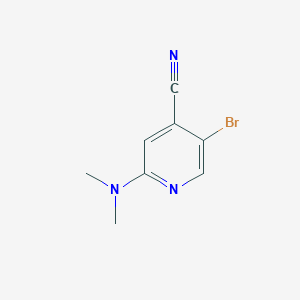

![Tert-butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1403023.png)
![7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403027.png)
![8'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403028.png)
